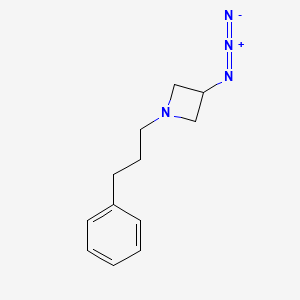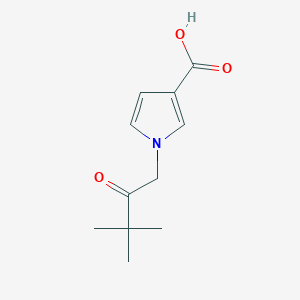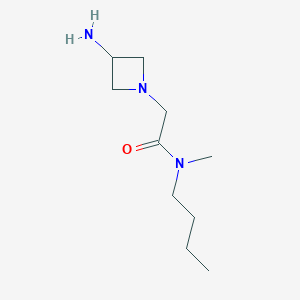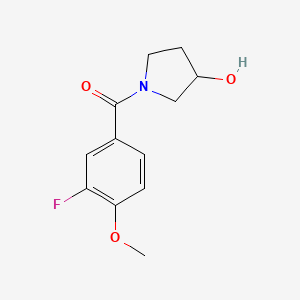
(3-Fluoro-4-methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and other reagents was stirred for 4 hours at 40°C. The reaction was monitored using thin-layer chromatography (TLC). After completion, the mixture was diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulfate, and then concentrated under pressure .Molecular Structure Analysis
The crystal structure of a similar compound, “(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone”, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 6.7230(2) Å, b = 11.1182(3) Å, c = 14.4996(5) Å, and β = 94.8870(10)° .Applications De Recherche Scientifique
Synthesis and Antifungal Activity
A study by Lv et al. (2013) reported on the synthesis of novel methanone derivatives, including compounds similar to (3-Fluoro-4-methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone. These derivatives exhibited promising antifungal activities, highlighting their potential applications in the development of new antifungal agents (Lv et al., 2013).
Fluorinated Building Blocks for Synthesis
Research by Patrick et al. (2004) focused on creating fluorinated compounds using a fluorinated masked o-benzoquinone derived from 4-fluoro-2-methoxyphenol. The study's outcomes offer insights into using fluorinated components for synthesizing a wide array of fluorinated compounds, including those structurally similar to the methanone compound (Patrick et al., 2004).
Potential Treatment of Alzheimer's Disease
A paper by Zhou et al. (2009) described the synthesis of a compound structurally similar to (3-Fluoro-4-methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone. This compound demonstrated potential as a BACE1 inhibitor, indicating its use in treating Alzheimer's Disease (Zhou et al., 2009).
Antitumor Activity
Tang and Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with structural similarities to the methanone compound . Preliminary biological tests indicated that this compound has distinct inhibition effects on various cancer cell lines, suggesting its potential in antitumor applications (Tang & Fu, 2018).
Safety and Hazards
The safety data sheet for a similar compound, “3-Fluoro-4-methylphenylboronic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have target selectivity and can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-17-11-3-2-8(6-10(11)13)12(16)14-5-4-9(15)7-14/h2-3,6,9,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEQVQQSIIAONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)(3-hydroxypyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



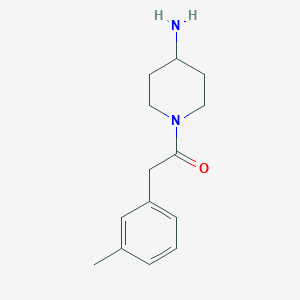
![N-[(oxan-4-yl)methyl]-1-propylpiperidin-4-amine](/img/structure/B1488802.png)
![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488803.png)

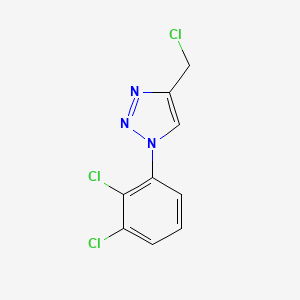
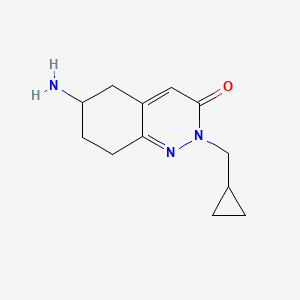
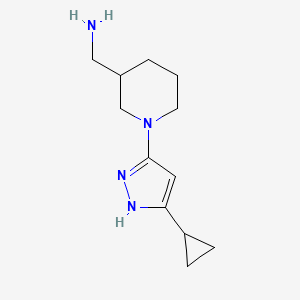
![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)

